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Compound of Interest

Compound Name: (S)-(+)-6-Methyl-1-octanol

Cat. No.: B019692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(S)-(+)-6-Methyl-1-octanol is a chiral primary alcohol with applications in the fragrance

industry, as a chemical intermediate, and as a potential bioactive compound. This technical

guide provides a comprehensive overview of its chemical structure, physicochemical

properties, synthesis strategies, and biological relevance. Detailed data is presented in tabular

format for easy reference, and key conceptual workflows are illustrated using diagrams.

Chemical Identity and Structure
(S)-(+)-6-Methyl-1-octanol is the (S)-enantiomer of 6-methyloctan-1-ol. The chiral center at the

C6 position imparts specific stereochemical properties that can be crucial in its biological

interactions and applications.
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Identifier Value Source

IUPAC Name (6S)-6-methyloctan-1-ol [1]

CAS Number 110453-78-6 [2]

Molecular Formula C₉H₂₀O [2]

Molecular Weight 144.25 g/mol [1]

SMILES CC--INVALID-LINK--CCCCCO [1]

InChI

InChI=1S/C9H20O/c1-3-9(2)7-

5-4-6-8-10/h9-10H,3-8H2,1-

2H3/t9-/m0/s1

[1]

InChIKey
WWRGKAMABZHMCN-

VIFPVBQESA-N
[1]

Physicochemical Properties
The physical and chemical properties of (S)-(+)-6-Methyl-1-octanol are summarized below.

These properties are essential for its handling, formulation, and application in various

experimental and industrial settings.
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Property Value Source

Appearance Colorless liquid [3]

Boiling Point 196.6 °C - 208 °C [3]

Density 0.824 g/cm³

Flash Point 79.5 °C

Solubility

Soluble in chloroform

(sparingly) and methanol

(slightly)

XLogP3 3.2 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
1 [1]

Rotatable Bond Count 6 [1]

Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of (S)-
(+)-6-Methyl-1-octanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen

framework of the molecule. While specific experimental spectra for this exact compound are

not readily available in public databases, typical chemical shifts for similar long-chain primary

alcohols can be predicted.[4][5]

¹H NMR: Protons on the carbon adjacent to the hydroxyl group (-CH₂OH) are expected to

appear in the 3.4-4.5 ppm region. The proton of the hydroxyl group (-OH) typically appears

as a broad singlet between 2.0 and 2.5 ppm, though its position can vary with concentration

and solvent.[6]
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¹³C NMR: The carbon attached to the hydroxyl group (C1) would have a chemical shift in the

range of 60-80 ppm.[7] Alkyl carbons would appear further upfield.

Infrared (IR) Spectroscopy
The IR spectrum of a primary alcohol like (S)-(+)-6-Methyl-1-octanol is characterized by two

prominent absorptions:

A strong and broad O-H stretching vibration in the region of 3200-3500 cm⁻¹, indicative of

hydrogen bonding.[8][9]

A strong C-O stretching vibration between 1000 and 1075 cm⁻¹.[6][9]

Synthesis of (S)-(+)-6-Methyl-1-octanol
The enantioselective synthesis of chiral alcohols is a key area of organic chemistry, crucial for

the production of pharmaceuticals and other bioactive molecules.[10][11] Several strategies

can be employed to synthesize (S)-(+)-6-Methyl-1-octanol with high enantiopurity.

General Asymmetric Synthesis Approaches
Three primary methods for the asymmetric synthesis of chiral alcohols are:

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural

products as starting materials. For (S)-(+)-6-Methyl-1-octanol, a potential starting material

could be (R)-(+)-citronellal, which possesses a similar carbon skeleton and the correct

stereochemistry at the chiral center after appropriate chemical transformations.[12][13]

Asymmetric Catalysis: This approach employs a chiral catalyst to convert a prochiral

substrate into a chiral product with high enantioselectivity. This can involve asymmetric

hydrogenation of a corresponding unsaturated alcohol or asymmetric reduction of a ketone.

[14][15]

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases (ADHs), or whole

microorganisms can achieve highly enantioselective reductions of ketones to produce the

desired chiral alcohol.[11][15] This method is often favored for its high selectivity and

environmentally friendly reaction conditions.
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General Asymmetric Synthesis Workflow for (S)-(+)-6-Methyl-1-octanol

Synthesis Strategies

Process

Chiral Pool
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e.g., (R)-Citronellal
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Biocatalysis

e.g., Enzymatic Reduction

Purification

(S)-(+)-6-Methyl-1-octanol
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Caption: Generalized workflow for the asymmetric synthesis of (S)-(+)-6-Methyl-1-octanol.

Representative Experimental Protocol: Synthesis from a
Chiral Pool Precursor (Conceptual)
While a specific detailed protocol for the synthesis of (S)-(+)-6-Methyl-1-octanol is not readily

available in the cited literature, a plausible route could start from (R)-(+)-citronellal. A
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conceptual experimental protocol would involve the following steps:

Protection of the Aldehyde: The aldehyde group of (R)-(+)-citronellal would first be protected,

for example, as an acetal, to prevent its reaction in subsequent steps.

Oxidative Cleavage: The double bond in the protected citronellal would be cleaved, for

instance, through ozonolysis followed by a reductive workup, to yield a shorter-chain

aldehyde.

Wittig Reaction or Grignard Addition: To extend the carbon chain, a Wittig reaction with an

appropriate phosphorane or a Grignard reaction could be employed.

Reduction of the Carbonyl Group: The newly formed carbonyl group would be reduced to a

hydroxyl group using a reducing agent like sodium borohydride.

Deprotection and Final Reduction: The protecting group on the original aldehyde would be

removed, and the resulting aldehyde would be reduced to the primary alcohol, yielding (S)-
(+)-6-Methyl-1-octanol.

Purification: The final product would be purified by column chromatography or distillation.

Biological Activity and Relevance
(S)-(+)-6-Methyl-1-octanol is a metabolite of the water flea Daphnia pulex, suggesting its

involvement in aquatic ecosystems and its potential as a biomarker for environmental studies.

[3] More broadly, long-chain alcohols exhibit a range of biological activities.

Antimicrobial Properties
Long-chain fatty alcohols are known to possess antibacterial activity.[3] Their mechanism of

action is often attributed to the disruption of the bacterial cell membrane's integrity, leading to

leakage of cellular contents and cell death. The effectiveness of this disruption can be

dependent on the length of the carbon chain.
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Proposed Mechanism of Antibacterial Action of Long-Chain Alcohols
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Caption: Proposed mechanism of antibacterial action of long-chain alcohols.

Metabolic Pathways
In mammals, long-chain alcohols are involved in the fatty alcohol cycle. They can be

synthesized from the reduction of fatty acyl-CoAs and can be oxidized back to fatty aldehydes

and then to fatty acids. These pathways are crucial for the biosynthesis of wax esters and ether

glycerolipids.
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Applications
The primary applications of (S)-(+)-6-Methyl-1-octanol and related compounds include:

Flavor and Fragrance: Used as a component in perfumes and as a flavoring agent in the

food industry due to its pleasant odor.[3]

Chemical Intermediate: Serves as a chiral building block in the synthesis of more complex

molecules, such as esters and surfactants.[3]

Biofuel Potential: Long-chain alcohols are being investigated as potential renewable biofuels

due to their combustion properties.[3]

Safety and Handling
Based on available safety data for similar alcohols, (S)-(+)-6-Methyl-1-octanol should be

handled with appropriate care. It may cause skin and serious eye irritation. Standard laboratory

safety precautions, including the use of personal protective equipment such as gloves and

safety glasses, should be followed. Store in a cool, well-ventilated area.

Conclusion
(S)-(+)-6-Methyl-1-octanol is a chiral molecule with a well-defined chemical structure and a

range of physicochemical properties that make it useful in various applications. While detailed,

specific experimental protocols for its synthesis are not widely published, established methods

in asymmetric synthesis provide clear pathways for its preparation. Its known biological role as

a metabolite and the general antimicrobial and metabolic activities of long-chain alcohols

suggest potential for further investigation in the fields of drug development and biotechnology.

This guide provides a foundational resource for researchers and scientists working with this

and related chiral molecules.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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